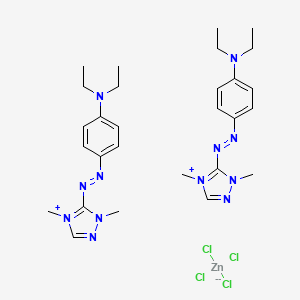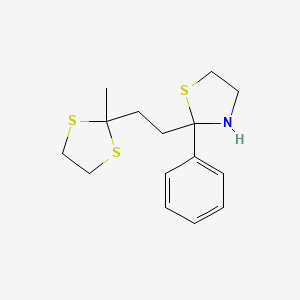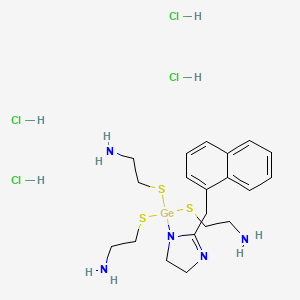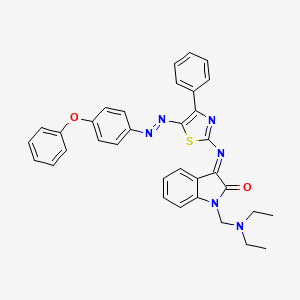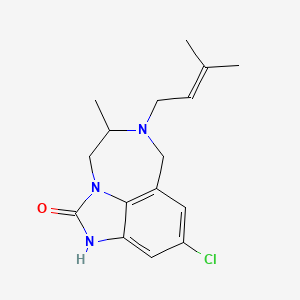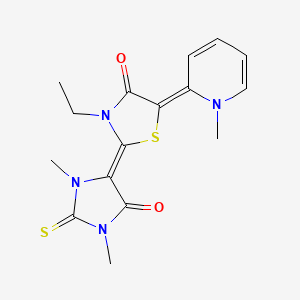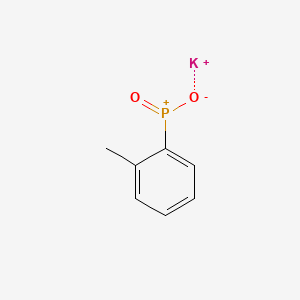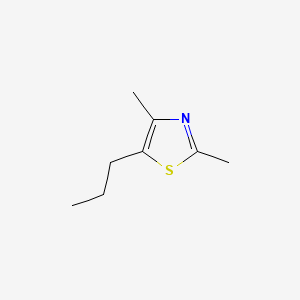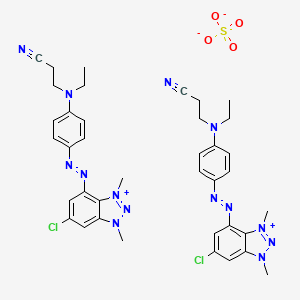
Pyridinium, 1,1'-(p-phenylenedimethylene)bis(4-benzyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) is a chemical compound with the molecular formula C18H18Br2N2. It is a type of pyridinium salt, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
Vorbereitungsmethoden
The synthesis of Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) typically involves the reaction of pyridine with a suitable benzyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while reduction may produce pyridinium hydrides .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) can be compared with other similar pyridinium salts, such as:
- 1,1’-(p-Xylylene)bis(1-pyridinium) Dibromide
- 1,1’-(p-Xylylene)bis(1-pyridinium bromide)
These compounds share similar structural features but may differ in their specific chemical and biological properties. The uniqueness of Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) lies in its specific substituents and the resulting effects on its reactivity and applications .
Eigenschaften
CAS-Nummer |
102584-21-4 |
|---|---|
Molekularformel |
C32H30Br2N2 |
Molekulargewicht |
602.4 g/mol |
IUPAC-Name |
4-benzyl-1-[[4-[(4-benzylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C32H30N2.2BrH/c1-3-7-27(8-4-1)23-29-15-19-33(20-16-29)25-31-11-13-32(14-12-31)26-34-21-17-30(18-22-34)24-28-9-5-2-6-10-28;;/h1-22H,23-26H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
MSSFVPHFMIWDCB-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=[N+](C=C2)CC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)CC5=CC=CC=C5.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



